molecular formula C22H20ClN5 B11218067 1-(5-chloro-2-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11218067
M. Wt: 389.9 g/mol
InChI Key: JVEIXBGPXWNESE-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 5-chloro-2-methylphenyl group: This step often involves a nucleophilic substitution reaction where a suitable leaving group is replaced by the 5-chloro-2-methylphenyl moiety.

    Attachment of the tetrahydronaphthalen-1-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Industrial Applications: Its properties may be exploited in the development of new materials or catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methylphenyl)piperazine: Shares the 5-chloro-2-methylphenyl group but differs in the core structure.

    Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

1-(5-chloro-2-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core with the 5-chloro-2-methylphenyl and tetrahydronaphthalen-1-yl groups

Properties

Molecular Formula

C22H20ClN5

Molecular Weight

389.9 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H20ClN5/c1-14-9-10-16(23)11-20(14)28-22-18(12-26-28)21(24-13-25-22)27-19-8-4-6-15-5-2-3-7-17(15)19/h4,6,8-13H,2-3,5,7H2,1H3,(H,24,25,27)

InChI Key

JVEIXBGPXWNESE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=CC5=C4CCCC5

Origin of Product

United States

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